molecular formula C13H19N3O3 B11785414 3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid

Katalognummer: B11785414
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: KLCKCKDEXUPEQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a pyridazine ring, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the construction of the pyridazine ring, and the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Oxo-2-(1-methylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid
  • 3-Oxo-2-(1-ethylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid
  • 3-Oxo-2-(1-butylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H19N3O3

Molekulargewicht

265.31 g/mol

IUPAC-Name

3-oxo-2-(1-propylpiperidin-4-yl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-2-7-15-8-4-10(5-9-15)16-12(17)11(13(18)19)3-6-14-16/h3,6,10H,2,4-5,7-9H2,1H3,(H,18,19)

InChI-Schlüssel

KLCKCKDEXUPEQR-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.